n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Chemical Reactions Analysis
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding products
Scientific Research Applications
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N3O2/c15-10(6-1-2-6)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H2,(H,12,15)(H2,13,14,16) |
InChI Key |
MEYBAVNGNXUFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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